molecular formula C18H17NO4 B557237 Fmoc-beta-alanine CAS No. 35737-10-1

Fmoc-beta-alanine

Cat. No. B557237
CAS RN: 35737-10-1
M. Wt: 311.3 g/mol
InChI Key: LINBWYYLPWJQHE-UHFFFAOYSA-N
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Description

Fmoc-beta-alanine, also known as Fmoc-beta-Ala-OH, is a simple Fmoc-beta amino acid . It is often used as a spacer to link two biologically active structures together . It is a versatile reagent for solid phase peptide synthesis .


Synthesis Analysis

Fmoc-beta-Ala-OH is synthesized using a simple and efficient method. The existing synthesis method involves condensing Fmoc-beta-Ala-OH and AA-OEt, saponifying-OEt and Fmoc-protecting groups, and then generating Fmoc-beta-Ala-AA-OH by Fmoc-protection . It is also used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .


Molecular Structure Analysis

The empirical formula of Fmoc-beta-Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The SMILES string is OC(=O)CCNC(=O)OCC1c2ccccc2-c3ccccc13 .


Chemical Reactions Analysis

Fmoc-beta-Ala-OH is used in Fmoc solid-phase peptide synthesis . It reacts with amines in the presence of OPA (Ortho Phthalaldehyde) and FMOC (Fluorenylmethoxy chloroformate) to form derivatives of amino acids .


Physical And Chemical Properties Analysis

Fmoc-beta-Ala-OH appears as a white powder or crystalline powder . It has a melting point of 142-147 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Self-Assembly and Gelation of Bioactive Dipeptides : Fmoc-beta-alanine, specifically Fmoc-β-alanine-histidine (Fmoc-βAH), has been used to study the self-assembly into amyloid fibrils and hydrogelation, influenced by the presence of zinc ions. This is significant in understanding the zinc-binding properties and the potential biological roles of these assemblies (Castelletto et al., 2011).

  • Synthesis of Glycoconjugates : Fmoc-beta-alanine serves as a building block in the synthesis of orthogonally protected alpha,alpha-bis(aminomethyl)-beta-alanine for constructing glycoconjugates on a solid support. This is crucial in mimicking multivalent carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).

  • Development of Ester-Containing Biomaterials : Research on Fmoc-conjugated alanine-lactic acid sequences, which are ester-containing analogs of Fmoc-dipeptide hydrogelators, has revealed unique self-assembly and gelation properties. This is relevant for designing highly degradable biomaterials for biomedical applications (Eckes et al., 2014).

  • Analytical Methods in Nutrition and Dietary Supplements : Fmoc-beta-alanine is used in analytical methods for determining free amino acids in nutritional products and dietary supplements. This involves derivatization with a fluorescent tag FMOC and subsequent HPLC analysis (Baxter & Johns, 2012).

  • Peptide Synthesis and Modification : Fmoc-beta-alanine is involved in solid-phase peptide synthesis, particularly in the context of understanding the mechanisms of Fmoc deprotection and its impact on peptide assembly and structure (Larsen & Holm, 2009).

  • Synthesis of Thiourea-Tethered C-glycosyl Amino Acids : The synthesis of C-glycosyl amino acids featuring a thiourea segment, using Fmoc-beta-alanine, has been explored. This is relevant for the co-translational modification of natural peptides (Barghash et al., 2009).

Safety And Hazards

Fmoc-beta-Ala-OH should be handled with personal protective equipment. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Fmoc-beta-Ala-OH has potential for diverse applications due to its ease of synthesis and applications as functional materials . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINBWYYLPWJQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369197
Record name Fmoc-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Fmoc-beta-alanine

CAS RN

35737-10-1
Record name Fmoc-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-beta-Ala-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-Fluorenylmethoxycarbonyl-β-alanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Optionally a gel film plate of the type in Example 3 may have a tetrapeptide spacer attached to the substrate. A plate prepared as in Example 3 had Fmoc-beta-alanine (BAla) coupled to it (standard PyBOP+HOBt/NMM procedure, 2 hours). Following thorough DMF washes, the plate was treated with 30% piperidine in DMF (1, 45 minutes). The plate was washed 2 times with DMF, and the piperidine treatments and subsequent washes were pooled and read spectrophotometrically at 301 nm to determine the Fmoc-loading (in this example 2 micromoles per substrate area). Three more coupling cycles were then performed adding Fmoc-epsilon-aminocaproic acid twice, then beta-alanine again to give the final BAla-Aca-BAla spacer arm film plate as used in the preferred embodiment for ASBCL or ASPCL libraries.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
N Drechsler, J Fröbel, G Jahreis, M Gopalswamy… - Biophysical …, 2011 - Elsevier
… Subsequently, the Fmoc protection groups were cleaved and 0.2 μL of a 0.3 M Fmoc-beta-alanine-OPfp solution was used to configurate 17 × 25 spots with a beta-alanine-beta-alanine …
Number of citations: 9 www.sciencedirect.com
S Trier, L Linderoth, S Bjerregaard, HM Strauss… - European Journal of …, 2015 - Elsevier
… c8, c12 and c16 carboxylic acids, Fmoc-beta-Alanine and native sCT were provided by Novo Nordisk A/S. Palmitoyloleoylglycerophosphocholine (POPC) was purchased from Avanti …
Number of citations: 22 www.sciencedirect.com
M Lebl, V Krchák, G Ibrahim, J Pires, C Burger, Y Ni… - …, 1999 - thieme-connect.com
… A solution of Fmoc-beta-alanine in 0.3 M HOBt and DIC was added (100 mL, 0.3 M). After disappearance of the blue coloration in plate wells not containing tertiary amine groups (these …
Number of citations: 11 www.thieme-connect.com
DFH Winkler, WD Campbell - Peptide-Based Drug Design, 2008 - Springer
Peptide arrays are a widely used tool for drug development. For peptide-based drug design it is necessary to screen a large number of peptides. However, there are often difficulties …
Number of citations: 26 link.springer.com
N Milosevich, J McFarlane, MC Gignac, J Li… - Bioorganic & Medicinal …, 2020 - Elsevier
… Fmoc-beta alanine was deprotected using standard protocols and the peptide was then reacted with FITC to produce compounds 1 and 2. Peptides containing a C-terminal Lys-(Mtt) …
Number of citations: 4 www.sciencedirect.com
LD Tilley, OS Hine, JA Kellogg… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… Wang resin(Novabiochem, San Diego, CA) was loaded with Fmoc-beta-alanine usingdiisopropylcarbidiimide and 4-dimethylaminopyridine in dichloromethaneand N,N-…
Number of citations: 73 journals.asm.org
C Mas‐Moruno, L Cascales, P Mora… - Peptide Science …, 2009 - Wiley Online Library
… To introduce aliphatic linkers, commercially available Fmoc-amino acids were used: Fmoc-beta-alanine (Fmoc-βAla-OH), Fmoc-gamma-aminobutyric acid (Fmoc-GABA), and Fmoc-6-…
Number of citations: 4 onlinelibrary.wiley.com
MD Connolly, S Xuan, N Molchanova… - Methods in …, 2021 - Elsevier
… Fmoc-aminohexanoic acid and Fmoc-beta alanine can be coupled to the N-terminus using standard amino acid coupling methods (see Section 4.7) to provide an N-terminal primary …
Number of citations: 19 www.sciencedirect.com
YS Chang, B Graves, V Guerlavais… - Proceedings of the …, 2013 - National Acad Sciences
… In the case of fluorescein-labeled peptides, Fmoc-beta-Alanine was added as a spacer to the N terminus of the peptide followed by RCM reaction with (1,3-bis-(2,4,6-trimethylphenyl)-2-…
Number of citations: 687 www.pnas.org
JD Pauls, SM Edworthy, MJ Fritzler - Molecular immunology, 1993 - Elsevier
… After this, a Boc-protected amino group (hexamethylene diamine) was introduced followed by Fmoc-beta-alanine to act as a peptide-like spacer. Synthesis of the peptides was initiated …
Number of citations: 11 www.sciencedirect.com

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